3-Ethylphenyl isothiocyanate
Overview
Description
3-Ethylphenyl isothiocyanate is an organic compound with the molecular formula C9H9NS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S.
Mechanism of Action
Target of Action
3-Ethylphenyl isothiocyanate, like other isothiocyanates, is known to interact with various intracellular targets . . Isothiocyanates in general have been found to interact with proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
Isothiocyanates are known to be weak electrophiles and are susceptible to hydrolysis . In general, nucleophiles attack at the carbon of the isothiocyanate group . This interaction can lead to changes in the biochemical pathways within the cell.
Biochemical Pathways
Isothiocyanates, including this compound, are derived from the enzymatic hydrolysis of glucosinolates . They govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . The downstream effects of these interactions can lead to changes in cell behavior and function, potentially contributing to their chemopreventive properties.
Pharmacokinetics
Isothiocyanates in general have been found to exhibit linear and first-order absorption, high protein binding and capacity-limited tissue distribution, and reversible metabolism and capacity-limited hepatic elimination . These properties can impact the bioavailability of the compound in the body.
Result of Action
Isothiocyanates in general have been found to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can influence the formation of isothiocyanates . Additionally, the presence of certain cofactors and the specific physiological conditions can also impact the action of this compound .
Biochemical Analysis
Biochemical Properties
3-Ethylphenyl isothiocyanate, like other isothiocyanates, can interact with various enzymes, proteins, and other biomolecules. It is known that isothiocyanates can govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It is known that some organic thiocyanates are generated by cyanation of some organosulfur compounds. Sulfenyl thiosulfates (RSSO 3 −) react with alkali metal cyanides to give thiocyanates .
Temporal Effects in Laboratory Settings
It has been found that benzyl isothiocyanate, a related compound, has antioxidative stress properties and contributes to neuroprotection .
Dosage Effects in Animal Models
Dietary phenethyl isothiocyanate, another isothiocyanate, was found to reduce tumor size when given simultaneously with a carcinogen in a mouse model .
Metabolic Pathways
Inside the body, isothiocyanates like this compound are metabolized by the mercapturic acid pathway which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Transport and Distribution
It is known that isothiocyanates can be transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of a protein provides valuable insights into its functionalities, the functioning of the cell, and its possible interactions with other proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethylphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 3-ethylphenylamine with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{C}9\text{H}{11}\text{N} + \text{CSCl}_2 \rightarrow \text{C}_9\text{H}_9\text{NS} + 2\text{HCl} ]
Another method involves the use of dithiocarbamate salts, which are generated in situ by treating 3-ethylphenylamine with carbon disulfide (CS2) and a base such as triethylamine. The intermediate dithiocarbamate is then decomposed using tosyl chloride to yield the desired isothiocyanate .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques similar to the laboratory methods described above. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethylphenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack, leading to the formation of thioureas and other derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-ethylphenylamine and carbon dioxide.
Addition Reactions: The compound can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary and secondary amines, alcohols, and bases such as triethylamine. Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from reactions with this compound include thioureas, ureas, and various heterocyclic compounds. These products are often valuable intermediates in organic synthesis and pharmaceutical research .
Scientific Research Applications
3-Ethylphenyl isothiocyanate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the ethyl group.
Benzyl isothiocyanate: Contains a benzyl group instead of an ethyl group.
Allyl isothiocyanate: Contains an allyl group, known for its presence in mustard oil.
Uniqueness
3-Ethylphenyl isothiocyanate is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-ethyl-3-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-2-8-4-3-5-9(6-8)10-7-11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMFJQIVPNSSPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172829 | |
Record name | 3-Ethylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19241-20-4 | |
Record name | Benzene, 1-ethyl-3-isothiocyanato- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19241-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethylphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19241-20-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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